Methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. This compound features a unique chemical structure characterized by a benzoxazine ring, an acetyl group linked to a dimethylphenoxy moiety, and a carboxylate ester functional group. The compound's unique properties make it a subject of interest for research into its applications in drug development and materials science.
This compound can be synthesized through several chemical routes that involve the reaction of specific precursors. Its synthesis is often detailed in chemical literature and databases, which provide insights into its preparation and potential applications.
Methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be classified as:
The synthesis of methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. Common solvents used may include dichloromethane or toluene, while catalysts can vary depending on the specific reactions employed.
The molecular structure of methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C20H20ClNO5 |
Molecular Weight | 389.8 g/mol |
IUPAC Name | Methyl 4-[2-(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI Key | ZJECGUAIFNIYTM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
The structural features include:
Methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as pH and temperature must be optimized for desired outcomes.
The mechanism of action for methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific biological targets.
The compound may bind to enzymes or receptors within biological systems:
Research into the specific molecular targets remains ongoing and is crucial for understanding its therapeutic potential.
While specific physical properties such as density and melting point are not universally reported in all sources for this compound, general trends can be inferred based on similar benzoxazine derivatives.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Methyl 4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: